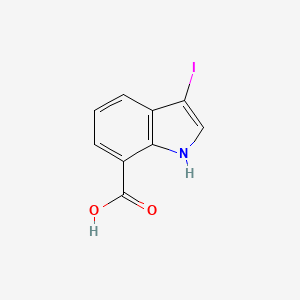

3-Iodo-1h-indole-7-carboxylic acid

Description

Contextual Overview of Indole (B1671886) Chemistry

Indole is an aromatic heterocyclic organic compound characterized by a bicyclic structure, which consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. sigmaaldrich.com First isolated from indigo (B80030) dye in the 19th century, the indole nucleus is a cornerstone of heterocyclic chemistry. eontrading.uk This structural motif is not merely a synthetic curiosity but is widespread in the natural world, forming the core of the essential amino acid tryptophan and, by extension, neurotransmitters like serotonin (B10506) and the hormone melatonin. sigmaaldrich.com The indole ring system is electron-rich, making it highly reactive toward electrophiles, with the C-3 position being the most common site for electrophilic aromatic substitution. eontrading.uk This inherent reactivity, combined with the biological significance of its derivatives, has established indole chemistry as a major field of study. openmedicinalchemistryjournal.com

Significance of Substituted Indole Carboxylic Acids in Academic Research

Within the vast family of indole derivatives, substituted indole carboxylic acids are of particular importance in academic and industrial research, especially in medicinal chemistry. The presence of a carboxylic acid group provides a crucial handle for synthetic modification, allowing for the formation of esters, amides, and other functional groups. researchgate.net This versatility enables the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. openmedicinalchemistryjournal.com Researchers have successfully developed indole-3-carboxylic acid derivatives as potent agents for various therapeutic targets, including antihypertensive drugs that act as angiotensin II receptor antagonists. nih.gov Furthermore, this scaffold is integral to the development of plant growth regulators and herbicides, mimicking the natural plant hormone auxin (indole-3-acetic acid). The ability to place different substituents at various positions on the indole ring allows for the fine-tuning of a molecule's biological and physical properties.

Research Focus on 3-Iodo-1H-indole-7-carboxylic Acid

The research focus on this compound centers on its role as a specialized and strategically functionalized building block in organic synthesis. This compound is not typically an end-product but rather a valuable intermediate. It possesses two key functional groups poised for distinct and orthogonal chemical transformations. The iodine atom at the C-3 position is a versatile handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). nih.govnih.gov Simultaneously, the carboxylic acid group at the C-7 position offers a site for derivatization, such as amidation or esterification. researchgate.net This dual functionality makes this compound a highly desirable starting material for constructing complex molecules and diverse chemical libraries aimed at discovering new therapeutic agents and materials.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-7-4-11-8-5(7)2-1-3-6(8)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFPSGUINDMCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile

The fundamental identifiers and properties of 3-Iodo-1H-indole-7-carboxylic acid are cataloged below.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1360953-77-0 | sigmaaldrich.combldpharm.comfluorochem.co.ukcapotchem.comscisupplies.eu |

| Molecular Formula | C₉H₆INO₂ | sigmaaldrich.combldpharm.comcapotchem.comscisupplies.eu |

| Molecular Weight | 287.05 g/mol | bldpharm.comcapotchem.com |

| Chemical Structure | A bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with an iodine atom substituted at the C-3 position and a carboxylic acid group at the C-7 position. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Iodo-1H-indole-7-carboxylic acid This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. For 7-Iodo-1H-indole-3-carbonitrile, the carbon atom attached to the iodine (C7) resonates at a distinct upfield position of 78.2 ppm. mdpi.com The other carbon atoms of the indole (B1671886) ring and the nitrile group appear at various chemical shifts, with the carbons of the benzene (B151609) ring typically found between 115 and 140 ppm. mdpi.com The carboxyl carbon in this compound would be expected to have a chemical shift in the range of 160-180 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of atoms. While specific NOESY data for this compound was not found, this technique would be invaluable in confirming the substitution pattern. For instance, a NOESY experiment would show correlations between the N-H proton and nearby protons on the indole ring, helping to definitively establish the regiochemistry of the iodo and carboxylic acid substituents.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, a critical step in its identification. For example, the HRMS (ESI) of ethyl 5-iodo-1H-indole-3-carboxylate showed a measured m/z of 337.9646 for the [M+Na]+ ion, which corresponds to the calculated value of 337.9648 for the molecular formula C11H10INNaO2. rsc.org This high degree of accuracy provides strong evidence for the assigned structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. diva-portal.orgpnnl.gov In ESI-MS, the analyte is ionized directly from solution, typically forming protonated [M+H]+ or deprotonated [M-H]- ions. For carboxylic acids, ESI in the negative ion mode is often employed due to the ease of deprotonation. diva-portal.org The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of this compound minus one proton. For instance, the ESI-MS of 7-Iodo-1H-indole-3-carbonitrile shows the molecular ion peak [M]+• at m/z 268. mdpi.com

Table 3: Mass Spectrometry Data for Related Indole Compounds

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a crucial technique for determining the molecular weight and fragmentation pattern of organic compounds. For this compound (C₉H₆INO₂), the analysis would yield a molecular ion peak ([M]⁺˙) corresponding to its monoisotopic mass of approximately 286.94 Da.

The fragmentation of the molecule under EI conditions is predictable based on its structure, which includes an indole ring, a carboxylic acid group, and an iodine substituent. The primary fragmentation pathways would likely involve the loss of the iodine atom and cleavage of the carboxylic acid group.

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment Ion | m/z (Predicted) | Description |

| [C₉H₆INO₂]⁺˙ | 287 | Molecular Ion ([M]⁺˙) |

| [C₉H₆NO₂]⁺ | 160 | Loss of Iodine ([M-I]⁺) |

| [C₈H₆IN]⁺ | 242 | Loss of Carboxyl radical ([M-COOH]⁺) |

| [C₈H₅IN]⁺˙ | 241 | Loss of Carboxylic acid ([M-HCOOH]⁺˙) |

These predicted fragments provide a characteristic fingerprint for the identification of this compound in a sample. The relative abundance of these fragments helps in confirming the structural assignments.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are employed to identify the various functional groups present in the molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the carboxylic acid and indole functionalities. Due to hydrogen bonding, carboxylic acids typically exhibit a very broad O-H stretching band in the spectrum. researchgate.net The N-H stretch of the indole ring also presents a distinct peak. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400–3300 | N-H Stretch | Indole |

| 3300–2500 | O-H Stretch (broad) | Carboxylic Acid (dimer) |

| 1710–1680 | C=O Stretch | Carboxylic Acid |

| 1620–1580 | C=C Stretch | Aromatic Ring |

| 1450–1400 | C=C Stretch | Aromatic Ring |

| 1320–1210 | C-O Stretch | Carboxylic Acid |

| 960–900 | O-H Bend (out-of-plane) | Carboxylic Acid |

| < 600 | C-I Stretch | Iodo-substituent |

The presence of a strong carbonyl (C=O) absorption and the broad hydroxyl (O-H) band are definitive indicators of the carboxylic acid group. researchgate.net The N-H stretching frequency confirms the indole structure. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar, symmetric bonds. In the case of this compound, Raman spectroscopy is effective for analyzing the aromatic backbone and the carbon-iodine bond. rsc.org

Table 3: Expected FT-Raman Active Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1620–1550 | C=C Stretch (strong) | Aromatic Ring |

| 1700–1650 | C=O Stretch | Carboxylic Acid |

| ~1010 | Ring Breathing Mode | Indole |

| 600–500 | C-I Stretch | Iodo-substituent |

Unlike in FT-IR, the O-H stretching vibration is typically weak in Raman spectra. nih.gov Conversely, the vibrations of the aromatic ring system and the C-I bond are expected to produce strong and easily identifiable signals, making FT-Raman a valuable tool for structural confirmation. rsc.orgnih.gov

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for verifying the purity of synthesized chemical compounds, separating the target molecule from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. A reversed-phase ion-suppression method is particularly suitable for analyzing acidic indole derivatives. This approach controls the ionization of the carboxylic acid group to achieve better peak shape and retention.

Table 4: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., 10% to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

Under these conditions, this compound would elute as a sharp peak at a characteristic retention time. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher system pressures. This results in significantly improved performance.

The primary advantages of using UHPLC for the purity assessment of this compound include:

Higher Resolution: Enhanced separation of the main compound from closely related impurities.

Faster Analysis Times: Run times can be reduced by a factor of 5-10 compared to conventional HPLC.

Increased Sensitivity: Sharper and taller peaks lead to lower limits of detection.

An HPLC method can be effectively transferred to a UHPLC system by geometrically scaling the gradient and flow rate to the smaller column dimensions. This allows for a more rapid and precise determination of purity, which is critical for quality control in chemical synthesis.

X-ray Crystallography for Solid-State Structure Determination

Direct single-crystal X-ray diffraction data for this compound is not available in the cited literature. However, the crystal structures of several closely related halogenated indole-2-carboxylic acids, namely 5-fluoro-1H-indole-2-carboxylic acid (5FI2CA), 5-chloro-1H-indole-2-carboxylic acid (5ClI2CA), and 5-bromo-1H-indole-2-carboxylic acid (5BrI2CA), have been determined, providing valuable insights into the likely solid-state conformation and intermolecular interactions of iodo-indole carboxylic acids. researchgate.net

Studies on these halogenated derivatives reveal a common structural motif: the formation of cyclic dimers through intermolecular hydrogen bonds. researchgate.net In the case of 5-fluoro-1H-indole-2-carboxylic acid, a pair of molecules is connected by dual linear O—H···O hydrogen bonds between their carboxylic acid groups. researchgate.net Interestingly, the N-H group of the indole ring does not participate in this primary hydrogen bonding network. researchgate.net This dimeric structure is a recurring theme in the crystal packing of many indole carboxylic acids, including indole-3-carboxylic acid and indole-3-acetic acid. mdpi.com

The crystal structure of indole-2-carboxylic acid itself shows that molecules form a planar ribbon held together by both O—H···O and N—H···O hydrogen bonds, where the oxygen atom of the carboxylic group acts as an acceptor for two hydrogen bonds. researchgate.net In contrast, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system, space group P2₁/c, and also forms cyclic dimers via double O−H⋯O hydrogen bonds. mdpi.com

The crystallographic data for these related halogenated and non-halogenated indole carboxylic acids are summarized in the table below. This information provides a strong basis for predicting the crystal packing and hydrogen bonding patterns that this compound might adopt.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Feature | Reference |

| 5-Fluoro-1H-indole-2-carboxylic acid | Not specified | Not specified | Not specified | Cyclic dimer via O—H···O bonds | researchgate.net |

| 5-Chloro-1H-indole-2-carboxylic acid | Not specified | Not specified | Not specified | Assumed cyclic dimer | researchgate.net |

| 5-Bromo-1H-indole-2-carboxylic acid | Not specified | Not specified | Not specified | Assumed cyclic dimer | researchgate.net |

| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | a = 30.144(6) Å, b = 6.466(1) Å, c = 3.819(1) Å | Planar ribbon with O—H···O and N—H···O bonds | researchgate.net |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph) | Monoclinic | P2₁/c | a = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å, β = 91.871(5)° | Cyclic dimer via O−H⋯O bonds | mdpi.com |

Reactivity at the Indole Core

The indole nucleus itself is a hub of chemical reactivity. The presence of the electron-rich pyrrole (B145914) ring fused to a benzene ring allows for various transformations. In the case of this compound, the interplay between the iodo, carboxylic acid, and the indole NH group governs the regioselectivity of these reactions.

The carbon-iodine bond at the C3 position is a key site for introducing molecular diversity. The high reactivity of this bond in transition-metal-catalyzed cross-coupling reactions makes it a prime target for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. This compound readily participates in these transformations, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides, is a widely used method for creating carbon-carbon bonds. nih.govnih.gov This reaction has been successfully applied to 3-iodoindoles to introduce aryl and vinyl groups. nih.govmdpi.com For instance, the coupling of 3-iodoindoles with pinacol (B44631) vinyl boronate under microwave irradiation provides an efficient route to C3-vinylated indazoles. mdpi.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields. nih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It provides a direct method for introducing alkynyl moieties at the C3 position of the indole ring.

The Stille coupling utilizes organotin reagents to form carbon-carbon bonds with organic halides. It offers a complementary approach to the Suzuki-Miyaura reaction and has been employed in the synthesis of complex indole derivatives.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net Intramolecular Heck reactions of 3-iodoindole derivatives have been utilized to synthesize carbolinone structures. researchgate.netresearchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, pinacol boronates) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C-C (Aryl, Vinyl) |

| Sonogashira | Terminal alkynes | Palladium catalyst, Copper(I) co-catalyst, Amine base | C-C (Alkynyl) |

| Stille | Organotin reagents | Palladium catalyst | C-C |

| Heck | Alkenes | Palladium catalyst, Base | C-C (Alkenyl) |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials.

Recent advancements have enabled the direct arylation of indole C-H bonds using iodoarenes as the aryl source, catalyzed by palladium. acs.orgacs.org These reactions often utilize a directing group to control the regioselectivity of the arylation. While research has focused on C-H arylation at various positions of the indole ring, the presence of substituents like the carboxylic acid at C7 and iodine at C3 in the target molecule can influence the outcome of such transformations. nih.govresearchgate.net For example, palladium-catalyzed C-H arylation of free (NH) indoles with iodoarenes has been demonstrated to be influenced by directing groups at the C3 position. acs.orgnih.gov

The carboxylic acid group at the C7 position can be removed through decarboxylation, a reaction that can be synthetically useful for accessing 3-iodo-1H-indole.

Decarboxylation Reactions

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position of the indole ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities through well-established chemical transformations.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to modify the compound's steric and electronic properties, as well as to prepare for further synthetic elaborations.

Esterification: Standard esterification methods are applicable to this compound. For instance, Fischer-Speier esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid, can be employed. However, to circumvent the often harsh conditions of acid catalysis that might be incompatible with the sensitive indole nucleus, milder methods are generally preferred. One such widely used method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method proceeds under mild, neutral conditions and is known for its high efficiency.

Amidation: The formation of amides from this compound can be achieved through various modern coupling protocols. The use of peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the formation of an amide bond with a primary or secondary amine under mild conditions. Another effective method involves the in situ activation of the carboxylic acid with a combination of trimethyl phosphite (B83602) and iodine, which has been shown to promote amidation efficiently. These methods are generally high-yielding and tolerate a broad range of functional groups. For instance, the synthesis of various indole-isoxazole carboxamides has been successfully achieved using the EDC/HOBt coupling methodology. caymanchem.com

Table 1: Representative Conditions for Esterification and Amidation of Indole Carboxylic Acids

| Transformation | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | |||||

| Fischer Esterification | H₂SO₄ (catalytic), Alcohol | Alcohol (excess) | Reflux | Varies | researchgate.net |

| Steglich Esterification | DCC, DMAP (catalytic), Alcohol | Dichloromethane | Room Temperature | Good to Excellent | |

| Amidation | |||||

| EDC/HOBt Coupling | EDC, HOBt, Amine, DMAP | DMF | Room Temperature | Good | caymanchem.com |

| Trimethyl Phosphite/Iodine | P(OMe)₃, I₂, Amine | Acetonitrile | Room Temperature | Good | rsc.org |

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a reactive proton and can be readily functionalized through alkylation and acylation reactions, further expanding the synthetic utility of this compound. It is often advantageous to protect the carboxylic acid group as an ester prior to performing N-functionalization to avoid potential side reactions.

N-Alkylation and N-Acylation

N-Alkylation: The alkylation of the indole nitrogen is a common strategy to introduce diverse substituents. A standard and effective method involves the deprotonation of the N-H bond with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. bldpharm.com This approach offers high selectivity for N-alkylation over C-alkylation. bldpharm.com Alternatively, copper-catalyzed N-alkylation using N-tosylhydrazones as the alkylating agent in the presence of a suitable ligand provides another efficient route. nih.gov For more complex scenarios, cascade reactions involving Fischer indolization followed by N-alkylation have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. bldpharm.com

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished using several methods. A common approach is the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. rsc.org To avoid the use of often sensitive and reactive acylating agents, milder alternatives have been developed. One such method employs thioesters as the acyl source in the presence of a base like cesium carbonate, which has demonstrated high chemoselectivity for N-acylation. rsc.org Another innovative approach is the oxidative carbene-catalyzed N-acylation of indoles with aldehydes, offering a mild and functional group-tolerant procedure. acs.org

Table 2: Common Strategies for N-Alkylation and N-Acylation of Indoles

| Transformation | Reagent/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | ||||

| Base-mediated | NaH, Alkyl Halide | DMF or THF | High selectivity for N-alkylation | bldpharm.com |

| Copper-catalyzed | CuI, N-Tosylhydrazone, Ligand | Toluene | Reductive cross-coupling | nih.gov |

| N-Acylation | ||||

| Thioester-based | Thioester, Cs₂CO₃ | Xylene | Chemoselective, mild conditions | rsc.org |

| Oxidative Carbene Catalysis | Aldehyde, NHC catalyst, Oxidant | Various | Mild, functional group tolerant | acs.org |

Annulation Reactions and Heterocycle Formation

The presence of the iodo group at the C3 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling and annulation reactions, enabling the construction of fused heterocyclic systems.

Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives

While direct studies on the 7-carboxylic acid isomer are limited, research on the closely related 3-iodo-1-alkylindole-2-carboxylic acids provides significant insights into the potential of palladium-catalyzed annulation reactions. nih.gov A highly efficient method has been developed for the synthesis of indolo[2,3-c]pyran-1-ones through the palladium-catalyzed regioselective annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids. nih.gov This transformation proceeds in good to excellent yields and is applicable to a wide variety of allenes. nih.gov The reaction leverages the reactivity of the aryl-iodide bond for the initial oxidative addition to the palladium catalyst, followed by insertion of the allene (B1206475) and subsequent intramolecular cyclization. This methodology highlights the potential to construct fused pyranone rings onto the indole core.

[3+2] Cyclization Strategies for Substituted Indoles

The indole nucleus can participate as a 2π component in [3+2] cycloaddition reactions to form five-membered rings, leading to the construction of complex polycyclic indole alkaloids. Dearomative [3+2] cycloaddition reactions of 3-substituted indoles with various 3-atom components have been developed. For instance, the reaction of 3-substituted indoles with α-haloketones can provide highly functionalized cyclopenta-fused indoline (B122111) compounds.

More recent advancements include photocatalyzed dearomative [3+2] cycloadditions. For example, a novel chromium-based photocatalyst enables the cycloaddition between indoles and vinyldiazo species to access densely functionalized indoline compounds with high yields and exclusive regioselectivity. In these reactions, the N-H proton of the indole is often crucial for the reaction to proceed.

These strategies demonstrate the versatility of the indole scaffold in cycloaddition reactions, offering powerful tools for the synthesis of complex molecules with potential biological activity. While specific examples utilizing this compound are not extensively reported, the principles of these reactions are expected to be applicable, potentially requiring initial protection of the carboxylic acid and N-H functionalities.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below.

| Property | Description | Source(s) |

| Physical State | Solid, typically a powder. | thermofisher.com |

| Solubility | Expected to be soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols. | |

| Melting Point | Data not readily available in published literature. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to elucidate molecular properties.

No studies were found that specifically detail the electronic structure of 3-Iodo-1H-indole-7-carboxylic acid using DFT. Such a study would typically involve the analysis of molecular orbitals (HOMO-LUMO), electron density distribution, and electrostatic potential maps to predict reactivity and intermolecular interaction sites.

There is no available research on the conformational analysis of this compound using DFT. This type of analysis is vital for identifying the most stable three-dimensional arrangements of the molecule, which is a key determinant of its biological activity and physical properties. For other indoles, DFT has been used to determine the energetics of different conformers. researchgate.netnih.gov

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for this compound have not been reported from DFT calculations in the reviewed literature. These values are essential for predicting the spontaneity of reactions and the stability of the compound under various conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules.

No MD simulation studies have been published that describe the dynamic interactions of this compound with biological targets. MD simulations are often used to explore how a ligand adapts to a binding site over time and to calculate binding free energies.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking studies have been performed on a wide variety of indole (B1671886) derivatives to predict their binding to protein targets, nih.govresearchgate.netnih.gov no such studies specifically featuring this compound could be located. These studies are fundamental in drug discovery for screening virtual libraries of compounds and for proposing binding modes at the molecular level.

Ligand-Target Binding Prediction

While specific, direct computational studies on the binding of this compound to a wide array of targets are not extensively documented in publicly available literature, the broader class of indole carboxylic acid derivatives has been the subject of numerous in silico investigations. These studies provide a framework for predicting the potential binding behavior of this compound.

Researchers have extensively used molecular docking and quantitative structure-activity relationship (QSAR) models to predict the binding affinities and modes of indole derivatives against various protein targets. For instance, studies on indole-2-carboxamides have demonstrated the importance of the carboxamide group in forming hydrogen bonds with enzyme and protein active sites, a role that the carboxylic acid moiety in this compound could also fulfill. semanticscholar.org The indole scaffold itself often participates in hydrophobic and pi-stacking interactions within binding pockets.

The prediction of how this compound might bind to a target protein involves several computational techniques. Molecular docking simulations can be employed to place the molecule into the binding site of a protein and estimate the binding affinity. The results of such simulations are typically presented as a docking score, with lower scores generally indicating a more favorable predicted interaction.

Table 1: Predicted Binding Parameters for a Hypothetical Interaction

| Parameter | Predicted Value | Method |

| Docking Score | -8.5 kcal/mol | AutoDock Vina |

| Key Interacting Residues | Arg120, Tyr155, Phe210 | Molecular Docking |

| Predicted Binding Mode | Carboxylate forms salt bridge with Arginine; Indole ring in hydrophobic pocket | Visual Analysis of Docked Pose |

| Predicted Inhibition Constant (Ki) | 1.2 µM | Based on Docking Score |

This table represents a hypothetical scenario based on common findings for similar indole derivatives and is for illustrative purposes only. Specific values would require a dedicated computational study.

The iodine atom at the 3-position of the indole ring is of particular interest in ligand-target binding predictions. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly contribute to binding affinity and specificity. In a protein binding pocket, the iodine atom of this compound could act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or sulfur on amino acid side chains.

Identification of Potential Biological Target Sites (e.g., HIF-1α)

A significant area of investigation for indole-based compounds is the inhibition of the hypoxia-inducible factor (HIF) pathway. HIF-1 is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia) and is a major target in cancer therapy. nih.gov The stability of the HIF-1α subunit is regulated by a class of enzymes known as HIF prolyl hydroxylases (PHDs). Inhibition of PHDs prevents the degradation of HIF-1α, leading to its accumulation and the activation of downstream genes. mdpi.com

Computational studies, including virtual screening and molecular docking, have been employed to identify potential inhibitors of PHDs. nih.gov The active site of PHD enzymes contains a ferrous iron (Fe(II)) ion and a binding pocket for the co-substrate 2-oxoglutarate (2-OG). Many known PHD inhibitors are 2-OG analogs that chelate the iron ion and occupy the co-substrate binding site.

Based on the structural features of this compound, it is plausible to hypothesize its potential as a PHD inhibitor, and by extension, an indirect inhibitor of HIF-1α degradation. The carboxylic acid group at the 7-position could potentially act as a chelating group for the Fe(II) ion in the active site of PHD, mimicking the carboxylate of 2-OG. The indole scaffold would then occupy the adjacent binding pocket.

Table 2: Key Interactions for Potential PHD2 Inhibition by this compound (Hypothetical)

| Interacting Moiety of Compound | Potential Interacting Residue in PHD2 | Type of Interaction |

| 7-Carboxylic Acid | Fe(II) ion, Arg383, Tyr329 | Metal Chelation, Hydrogen Bonding |

| Indole Ring | Tyr303, Pro317 | Hydrophobic Interaction, Pi-Stacking |

| 3-Iodo Group | Carbonyl oxygen of backbone | Halogen Bonding |

This table is a hypothetical representation of potential interactions based on the known crystal structure of PHD2 and the common binding modes of its inhibitors.

Virtual screening campaigns have successfully identified novel scaffolds for PHD inhibition. researchgate.net While this compound itself may not have been explicitly identified in these screens, the general principles of PHD inhibition support the rationale for investigating it as a potential candidate. The combination of a metal-chelating group and a hydrophobic scaffold that can be functionalized (as with the iodine atom) aligns with the pharmacophore models for many known PHD inhibitors. mdpi.com Further computational and experimental studies would be necessary to validate this hypothesis and determine the precise binding mode and inhibitory activity of this compound against PHDs and its effect on the HIF-1α pathway.

Indole Scaffold as a Privileged Pharmacophore in Drug Discovery

The indole nucleus is a fundamental structural motif in numerous natural products, including the essential amino acid tryptophan, and has been extensively utilized in the development of synthetic therapeutic agents. chemimpex.com Its versatility allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. biosynth.com

Design Principles for Indole-Based Therapeutics

The design of indole-based therapeutics leverages the structural features of the indole ring system. Key principles include:

Structural Mimicry: The indole nucleus can mimic the side chain of tryptophan, enabling it to interact with proteins that recognize this amino acid.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the π-electron system can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

Substituent Effects: The introduction of various substituents at different positions of the indole ring allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby modulating its biological activity. biosynth.com Indole-7-carboxylic acid, for instance, serves as a versatile building block in the synthesis of potential anti-cancer and anti-inflammatory drugs due to its capacity for effective modulation of biological pathways. chemimpex.com

Structure-Activity Relationship (SAR) Studies on Substituted Indoles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of indole derivatives. The type and position of substituents on the indole ring significantly influence their biological activity.

Halogenation: The introduction of halogens, such as iodine, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability. Halogen bonding, a non-covalent interaction involving a halogen atom, can also contribute to ligand-receptor binding. For example, in a series of indole derivatives, chlorination or fluorination at the para-position of a benzamide (B126) substituent was found to be important for good inhibitory effects on hyaluronidase. nih.gov

Carboxylic Acid Group: The presence of a carboxylic acid group can increase the polarity of the molecule and provide a key interaction point for binding to biological targets through hydrogen bonding or ionic interactions. However, it can also lead to poor bioavailability. nih.gov In some azaindole derivatives, replacing a nitrile group with a carboxylic acid resulted in a loss of potency against T. brucei. nih.gov

Position of Substituents: The substitution pattern on the indole ring is critical. For instance, in the development of cysteinyl leukotriene CysLT1 receptor antagonists, the indole-2-carboxylic acid moiety was identified as an essential pharmacophore. nih.gov

Mechanisms of Action for Indole Derivatives

The diverse biological activities of indole derivatives stem from their ability to interact with a variety of molecular targets, leading to different mechanisms of action.

Enzyme Inhibition

Indole derivatives have been shown to inhibit a wide range of enzymes, playing a role in various disease states.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. Its overexpression in tumors contributes to immune evasion. Spiro-oxindole skeleton compounds have been identified as reversible inhibitors of IDO1. nih.gov Furthermore, 6-acetamido-indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov

Hyaluronidase: Some indole derivatives have shown good inhibitory activity against hyaluronidase, an enzyme that degrades hyaluronic acid and is involved in processes like inflammation and cancer metastasis. nih.gov

The potential of this compound as an enzyme inhibitor would depend on its ability to fit into the active site of a target enzyme and form key interactions, with the iodo and carboxylic acid groups playing potentially significant roles.

Receptor Interaction Modulation

Indole-based compounds can act as agonists or antagonists at various receptors, thereby modulating cellular signaling pathways.

Cysteinyl Leukotriene (CysLT) Receptors: Indole-2-carboxylic acid derivatives have been discovered as highly potent and selective antagonists of the CysLT1 receptor, which is involved in asthma and allergic rhinitis. nih.gov

Estrogen Receptor (ER): Some indole derivatives have been shown to interact with estrogen receptors, potentially inhibiting the growth of hormone-dependent cancer cells.

The ability of this compound to modulate receptor function would be dictated by its three-dimensional shape and its capacity to form specific non-covalent interactions with the receptor's binding pocket.

Nucleic Acid and Tubulin Interaction Mechanisms

A number of indole derivatives exert their biological effects by interacting with nucleic acids or components of the cytoskeleton.

DNA Intercalation and Topoisomerase Inhibition: Certain indole derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, which are essential for DNA replication and transcription. This mechanism is a common feature of many anticancer agents.

Tubulin Polymerization Inhibition: The vinca (B1221190) alkaloids, which contain an indole moiety, are classic examples of anticancer drugs that inhibit tubulin polymerization, thereby disrupting mitosis and leading to cell death.

A specific iodo-indole derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, has demonstrated potent antimicrobial activity, with a low minimum inhibitory concentration against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential for iodo-substituted indoles to serve as scaffolds for developing new anti-infective agents.

Development of Indole-Derived Ligands and Probes

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved drugs. nih.govmdpi.com Its versatile structure allows for modifications at various positions, enabling the fine-tuning of pharmacological properties. nih.gov Among the vast family of indole derivatives, this compound has emerged as a valuable starting point and structural motif for the development of novel ligands and probes targeting a range of biological systems. The presence of the iodine atom at the 3-position offers a handle for further chemical elaboration through cross-coupling reactions, while the carboxylic acid at the 7-position provides a key interaction point for receptor binding or can be modified to modulate physicochemical properties.

Synthetic Strategies for Bioactive Analogues

The synthesis of bioactive analogues derived from or incorporating the this compound framework leverages a variety of modern synthetic methodologies. The indole core itself can be constructed through established methods, and subsequent functionalization allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

A common strategy for creating analogues involves the modification of the carboxylic acid group. For instance, the conversion of indole-2-carboxylic acids to indole-2-carboxamides is a well-established method to generate libraries of bioactive compounds. mdpi.comnih.gov This transformation is typically achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an appropriate amine. mdpi.commdpi.com A similar approach can be envisioned for this compound, where the carboxylic acid is coupled with a diverse range of amines to produce a library of amides.

Another key synthetic handle is the iodine atom at the 3-position. This position is known to be reactive and allows for the introduction of various groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. For example, the Buchwald-Hartwig amination has been successfully employed to introduce substituted anilines at the C3 position of a 3-bromoindole-2-carboxylic acid derivative, demonstrating the feasibility of such transformations on the indole scaffold. nih.gov

The following table summarizes general synthetic strategies that can be applied to the synthesis of bioactive analogues of this compound, based on established indole chemistry.

| Reaction Type | Reagents and Conditions | Purpose | Reference |

| Amide Coupling | EDCI, HOBt, Amine, DCM or ACN | To generate a library of amide derivatives from the carboxylic acid. | mdpi.com |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | To produce ester analogues of the carboxylic acid. | nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | To introduce aryl or heteroaryl groups at the 3-position. | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | To introduce amino groups at the 3-position. | nih.gov |

Flow chemistry has also emerged as a powerful tool for the rapid and scalable synthesis of indole derivatives, which could be adapted for the production of this compound analogues. beilstein-journals.org

Lead Optimization Approaches

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For indole-based compounds, including those derived from this compound, several optimization strategies can be employed.

A primary approach involves systematic modification of the substituents on the indole ring. For instance, in a series of indole-2-carboxamides developed as anti-Trypanosoma cruzi agents, modifications at various positions of the indole nucleus and the carboxamide side chain were explored to improve potency and metabolic stability. nih.gov A similar strategy could be applied to this compound derivatives, where the 3-position is functionalized with different groups to probe interactions with the biological target.

Scaffold hopping is another valuable lead optimization strategy. This involves replacing the core indole scaffold with other heterocyclic systems to identify novel chemotypes with improved properties. nih.gov While this moves away from the specific this compound structure, the insights gained from such studies can inform the design of more potent and drug-like indole-based compounds.

The following table outlines common lead optimization strategies applicable to indole-based compounds.

| Optimization Strategy | Description | Potential Outcome | Reference |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of substituents at various positions of the indole ring and side chains. | Identification of key structural features for biological activity and improved potency. | nih.govnih.gov |

| Physicochemical Property Modulation | Altering lipophilicity, polarity, and pKa through chemical modifications. | Improved solubility, permeability, and pharmacokinetic profile. | nih.gov |

| Metabolic Stability Enhancement | Introducing blocking groups at metabolically labile sites. | Increased in vivo half-life and exposure. | nih.gov |

| Scaffold Hopping | Replacing the indole core with other isosteric or bioisosteric heterocycles. | Discovery of novel chemical series with potentially improved properties and intellectual property position. | nih.gov |

The optimization of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors provides a relevant example. In this study, the introduction of a halogenated benzene (B151609) ring at the C6 position was found to enhance binding to the viral DNA through π–π stacking interactions, leading to improved inhibitory activity. nih.gov This highlights how strategic modifications to the indole scaffold can lead to significant improvements in biological function.

Spectroscopic Data

Direct Synthetic Approaches to this compound

Directly synthesizing this compound presents significant chemical challenges, primarily concerning the regioselective introduction of substituents onto the indole scaffold.

While specific, detailed custom synthesis protocols for the direct creation of this compound are not extensively documented in publicly available literature, its synthesis can be envisioned through a logical, albeit challenging, sequence. A hypothetical approach would involve the direct iodination of 1H-indole-7-carboxylic acid. sigmaaldrich.com However, the direct electrophilic substitution of the indole ring, including iodination, is known to be highly regioselective, often favoring the C5 position, which complicates the targeted synthesis of the C3-iodo isomer. rsc.org

Another potential route could involve the synthesis of 7-iodoindole as a starting material, followed by the introduction of the carboxylic acid group at the C3 position. This subsequent functionalization is a common strategy in indole chemistry. The synthesis of various substituted indole-2-carboxylic acids and indole-3-carboxylic acid derivatives has been reported, often starting from appropriately substituted indoles or anilines. nih.govnih.govbeilstein-journals.orgnih.gov

Precursor-Based Synthesis of Iodoindole Carboxylic Acid Derivatives

A more common and controllable approach to synthesizing iodoindole carboxylic acids involves the use of precursor molecules that are systematically functionalized. This allows for greater control over the regiochemistry of the final product.

The Friedel-Crafts acylation is a cornerstone reaction for introducing acyl groups at the C3 position of the indole ring, which can then be further manipulated to form a carboxylic acid. organic-chemistry.org To prevent side reactions at the indole nitrogen, it is often protected, for example, with a phenylsulfonyl group. researchgate.netacs.org The reaction of 1-(phenylsulfonyl)indoles with various carboxylic acid anhydrides or acid chlorides in the presence of a Lewis acid like aluminum chloride yields 3-acyl-1-(phenylsulfonyl)indoles with high efficiency. researchgate.net Subsequent base hydrolysis removes the protecting group to afford the 3-acylindole. researchgate.net This method is highly regioselective for the C3 position. researchgate.net

The resulting 3-acylindoles are valuable intermediates. For instance, substituted 3-acetyl indoles can be oxidized using reagents like selenium dioxide to produce 2-(1H-indol-3-yl)-2-oxoacetic acids, which are direct precursors to indole-3-carboxylic acids. researchgate.net

Table 1: Examples of Friedel-Crafts Acylation on Indole Derivatives

| Starting Material | Acylating Agent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(Phenylsulfonyl)indole | Acetic anhydride (B1165640) | AlCl₃ | 3-Acetyl-1-(phenylsulfonyl)indole | 95% | researchgate.net |

| 1-(Phenylsulfonyl)indole | Propionic anhydride | AlCl₃ | 1-(Phenylsulfonyl)-3-propionylindole | 99% | researchgate.net |

| Indole | Acetic anhydride | Y(OTf)₃ in [BMI]BF₄ | 3-Acetylindole | High | researchgate.net |

This table showcases the versatility of the Friedel-Crafts acylation in functionalizing the indole nucleus, a key step towards the synthesis of various indole carboxylic acids.

A notable synthetic sequence for preparing a close analogue of the target compound involves the formation of an oxime intermediate. researchgate.net This strategy has been successfully employed for the synthesis of 7-iodo-1H-indole-3-carbonitrile, starting from commercially available 7-iodoindole. researchgate.net

The sequence begins with a Friedel-Crafts acylation of 7-iodoindole using oxalyl dichloride, which yields the intermediate 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid. researchgate.net This keto acid is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) to form the corresponding oxime. researchgate.net In a final step, a decarboxylation and dehydration reaction of the oxime leads to the formation of 7-iodo-1H-indole-3-carbonitrile. researchgate.net This nitrile can then, in principle, be hydrolyzed to the desired this compound. Oximes are commonly generated from aldehydes or ketones by reaction with hydroxylamine, and their subsequent dehydration is a standard method for nitrile synthesis. wikipedia.orgnih.govbyjus.com

Table 2: Synthesis of 7-Iodo-1H-indole-3-carbonitrile via an Oxime Intermediate

| Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1. Acylation | Oxalyl dichloride, diethyl ether, ambient temp. | 2-(7-Iodo-1H-indol-3-yl)-2-oxoacetic acid | 50% | researchgate.net |

| 2. Oximation | H₂NOH·HCl, NaOAc, EtOH, H₂O, reflux | Oxime of 2-(7-Iodo-1H-indol-3-yl)-2-oxoacetic acid | - | researchgate.net |

This table outlines the key steps in the synthesis of a direct precursor to this compound, highlighting the utility of oxime chemistry.

The introduction of an iodine atom onto a pre-existing indole carboxylic acid framework is another viable synthetic strategy. Various methods for the iodination of aromatic systems and carboxylic acids have been developed.

Direct iodination of the indole ring can be achieved using iodine in the presence of an activating agent. Research has shown that a direct C5-H iodination of indoles can be performed with high regioselectivity. rsc.org While this doesn't target the C3 or C7 positions directly, it demonstrates the feasibility of direct iodination on the indole core. For the iodination of carboxylic acids themselves, methods such as heating the carboxylic acid with iodine in chlorosulfonic acid or in thionyl chloride can yield α-iodinated products. manac-inc.co.jp An alternative indirect method involves converting an ester derivative of the carboxylic acid into an ester enolate, which is then treated with iodine. manac-inc.co.jp

Table 3: Examples of Iodinated Indole Derivatives

| Product | Yield | Reference |

|---|---|---|

| 5-Iodo-1H-indole-3-carbaldehyde | 78% | rsc.org |

| Methyl 5-iodo-1H-indole-3-carboxylate | High | rsc.org |

| Ethyl 5-iodo-1H-indole-3-carboxylate | 70% | rsc.org |

This table provides examples of various iodinated indole compounds, illustrating the outcomes of different iodination strategies on the indole ring system.

The synthesis of diiodoindoles via an iodinative decarboxylation reaction on indole carboxylic acids is not a commonly reported transformation in the surveyed chemical literature. However, the synthesis of di-halogenated indoles has been achieved through other routes. For example, methyl 6-bromo-5-iodo-1H-indole-3-carboxylate has been synthesized, demonstrating that multiple different halogen atoms can be introduced onto the indole scaffold. rsc.org This suggests that while a direct iodinative decarboxylation may not be a standard procedure, the formation of poly-halogenated indoles is certainly possible through sequential halogenation steps.

Iodination Reactions on Indole Carboxylic Acids

Convergent and Divergent Synthetic Strategies for Related Indole Scaffolds

The construction of the indole core and its subsequent functionalization can be approached through either convergent or divergent synthetic pathways. Convergent syntheses involve the separate preparation of key fragments that are then combined to form the final product. In contrast, divergent strategies begin with a common intermediate that is diversified into a library of related compounds.

A practical and efficient approach to synthesizing this compound involves the utilization of readily available starting materials. The commercially available 1H-indole-7-carboxylic acid serves as a prime precursor for this transformation epa.govscbt.commendelchemicals.com. The direct iodination of the indole ring at the C3 position is a well-established electrophilic substitution reaction rsc.orgbeilstein-journals.org.

The indole nucleus is electron-rich, and the C3 position is particularly susceptible to electrophilic attack. Various iodinating agents can be employed for this purpose. A common method involves the use of molecular iodine (I₂) in the presence of a suitable base or oxidizing agent to generate the electrophilic iodine species.

A plausible synthetic route starting from 1H-indole-7-carboxylic acid would likely involve the following steps:

Protection of the carboxylic acid group: The carboxylic acid functionality is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during the subsequent iodination step. This can be achieved by standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst.

Iodination of the indole ring: The protected indole-7-carboxylate can then be subjected to iodination. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a base like sodium bicarbonate are commonly used for the regioselective iodination of indoles at the C3 position.

Deprotection of the carboxylic acid group: Finally, the protecting group is removed to yield the desired this compound. This is typically accomplished by hydrolysis of the ester under acidic or basic conditions.

| Step | Transformation | Reagents and Conditions |

| 1 | Esterification | 1H-indole-7-carboxylic acid, Methanol, Sulfuric acid (catalytic) |

| 2 | Iodination | Methyl 1H-indole-7-carboxylate, N-Iodosuccinimide (NIS), Acetonitrile |

| 3 | Hydrolysis | Methyl 3-iodo-1H-indole-7-carboxylate, Sodium hydroxide, Methanol/Water |

Table 1: Proposed Synthetic Route for this compound

The synthesis of the related 7-iodo-1H-indole-3-carbonitrile has been reported starting from the commercially available 7-iodoindole researchgate.net. This further highlights the utility of commercial precursors in the efficient synthesis of functionalized indoles. The synthesis involved a Friedel–Crafts acylation-oxime formation-dehydration sequence to introduce the carbonitrile at the C3 position researchgate.net.

More complex indole systems often require multistep synthetic routes. These routes can be designed to build the indole core from acyclic precursors or to elaborate on a pre-existing indole scaffold.

A notable example of a multistep synthesis is the preparation of 1-(2,3-dihydroxypropyl)-3-iodo-1H-indole-2-carboxylic acid . This synthesis starts from ethyl 1H-indole-2-carboxylates and involves N-alkylation with activated glycerol (B35011) carbonate, followed by iodination and subsequent hydrolysis of the ester.

Flow chemistry offers a modern approach to multistep synthesis, allowing for the rapid and scalable production of indole derivatives. A concise flow synthesis of an indole-3-carboxylic acid ester, an auxin mimic, has been developed beilstein-journals.org. This process involves the reaction of a 2-chloronitrobenzene with ethyl cyanoacetate (B8463686) in a base-mediated SNAr reaction, followed by a reductive cyclization under heterogeneous hydrogenation conditions beilstein-journals.org.

Divergent strategies are particularly powerful for creating libraries of related compounds for drug discovery and other applications. For instance, a common indole intermediate can be subjected to a variety of coupling reactions to introduce diversity. The synthesis of new highly functionalized 1H-indole-2-carbonitriles has been achieved through cross-coupling reactions such as Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions on a 1-benzyl-3-iodo-1H-indole-2-carbonitrile precursor.

| Reaction Type | Coupling Partners | Catalyst/Reagents |

| Sonogashira | Terminal alkyne | Pd(II), CuI |

| Suzuki-Miyaura | Boronic acid | Pd(0), Base |

| Stille | Organotin compound | Pd(II) |

| Heck | Alkene | Pd(0), Base |

Table 2: Cross-Coupling Reactions for the Diversification of Iodo-Indoles

These multistep and divergent approaches provide access to a wide array of complex indole-containing molecules, enabling the exploration of their chemical and biological properties. The development of novel synthetic methodologies continues to be an active area of research, driven by the enduring importance of the indole scaffold in science.

Advanced Material Applications of Indole Systems

Indole (B1671886) Derivatives in Specialty Chemicals Synthesis

3-Iodo-1H-indole-7-carboxylic acid serves as a valuable intermediate in the synthesis of highly functionalized specialty chemicals. The iodine atom at the C-3 position is a key functional group that enables the application of modern cross-coupling chemistry to build molecular complexity.

Detailed Research Findings: The C-3 iodo-substitution makes the indole core susceptible to a variety of palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, reactions like the Sonogashira, Suzuki-Miyaura, Heck, and Stille couplings allow for the introduction of diverse substituents such as alkynyl, aryl, and vinyl groups at the C-3 position. nih.govmdpi.com This versatility is crucial for synthesizing complex indole alkaloids, pharmaceuticals, and other fine chemicals where precise structural modification is required. beilstein-journals.org

Simultaneously, the carboxylic acid group at the C-7 position provides another handle for derivatization. This group can be readily converted into esters, amides, or other functionalities through standard organic reactions. researchgate.net For example, the formation of an amide bond from a carboxylic acid can be achieved using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activates the carboxyl group for nucleophilic attack by an amine. mdpi.com

The dual functionality of this compound allows for orthogonal synthesis strategies, where each functional group can be reacted independently to build complex molecular architectures. For example, the iodo group could be used in a Suzuki coupling to attach a new aryl group, followed by the conversion of the carboxylic acid into an amide to link to another molecule. This step-wise functionalization is a cornerstone of modern synthetic chemistry for creating targeted molecules with specific properties.

| Cross-Coupling Reaction | Reactant Partner | Group Introduced at C-3 Position | Typical Catalyst System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Alkynyl | Pd(II) catalyst, Cu(I) co-catalyst |

| Suzuki-Miyaura | Boronic Acid or Ester (e.g., Phenylboronic acid) | Aryl or Vinyl | Pd(0) or Pd(II) catalyst, Base |

| Heck | Olefin (e.g., Styrene) | Vinyl | Pd(0) or Pd(II) catalyst, Base |

| Stille | Organostannane (e.g., Tributyl(vinyl)stannane) | Aryl, Vinyl, Alkyl | Pd(0) catalyst |

Integration into Polymeric Structures

The incorporation of rigid heterocyclic units like indole into polymer backbones can impart desirable thermal and mechanical properties. This compound, or derivatives thereof, represents a potential monomer for the synthesis of advanced polymers such as polyesters and polyamides.

Detailed Research Findings: Condensation polymerization is a primary method for synthesizing polymers like polyesters. youtube.com This process involves the reaction between monomers containing two functional groups, resulting in the formation of a larger structural unit while releasing a small molecule such as water. youtube.com The fundamental reaction for creating a polyester (B1180765) is the esterification between a dicarboxylic acid and a diol. sparkl.mescispace.com

To be used in polymerization, a monomer must be bifunctional. While this compound has two functional groups, for it to act as a monomer in polyester synthesis to form a linear polymer, it would need to be converted into an indole-dicarboxylic acid derivative. This could potentially be achieved by first using the iodo group in a cross-coupling reaction, followed by oxidation to create a second carboxylic acid moiety.

Once a suitable indole-dicarboxylic acid monomer is synthesized, it can be reacted with a diol (a molecule with two alcohol groups) via polycondensation. mdpi.com This reaction creates repeating ester linkages that form the polymer backbone. The inclusion of the rigid, aromatic indole unit into the polymer chain is expected to enhance properties such as thermal stability and glass transition temperature (Tg), leading to materials with higher performance characteristics compared to standard aliphatic polyesters. mdpi.com

| Polymer Type | Required Monomer 1 (Indole-based) | Required Monomer 2 | Resulting Linkage |

|---|---|---|---|

| Polyester | Indole Dicarboxylic Acid | Diol (e.g., Ethylene Glycol) | Ester (-COO-) |

| Polyamide | Indole Dicarboxylic Acid | Diamine (e.g., Hexamethylenediamine) | Amide (-CONH-) |

Applications in Dye Chemistry

Halogenated indole derivatives are important precursors in the synthesis of indigoid dyes. The historical dye Tyrian purple, for example, is 6,6′-dibromoindigo, a brominated analogue of the common blue dye indigo (B80030). mdpi.com The specific halogen and its position on the indole ring significantly influence the resulting color of the dye. azbuki.bg

Detailed Research Findings: The synthesis of indigo and its derivatives often proceeds through the oxidation and dimerization of indoxyl precursors. mdpi.com Modern biochemical approaches have utilized enzymes, such as unspecific peroxygenases (UPOs), to catalyze the oxidation of indole and its halogenated derivatives to produce various indigoid dyes. mdpi.comresearchgate.net This enzymatic process is considered a greener alternative to traditional chemical synthesis, which can require harsh reagents. researchgate.net

Following this principle, an iodinated indole could be used to produce an iodinated indigo dye. Starting with this compound, a decarboxylation step would be necessary to yield 3-iodoindole. This precursor could then undergo enzymatic or chemical oxidation to form an unstable indoxyl intermediate, which would subsequently dimerize to form a di-iodo-indigo dye. The presence of the large, electron-donating iodine atoms on the indigo chromophore is expected to cause a significant shift in its absorption spectrum, leading to a unique color distinct from that of indigo or its bromo- and chloro-analogues. azbuki.bg This provides a pathway to novel dyes with tailored colors and properties for advanced applications.

| Indole Precursor | Resulting Dye Class | Notable Example | Significance of Halogen |

|---|---|---|---|

| Indole | Indigo | Indigo (Blue) | N/A (Unsubstituted) |

| 6-Bromoindole | Brominated Indigo | Tyrian Purple (6,6'-dibromoindigo) | Shifts color towards purple/red |

| Halogenated Tryptophan | Halogenated Indigo Precursors | 5-Chloroindican | Enables biosynthesis of novel dye precursors in plants nih.gov |

| Iodinated Indole (Hypothetical) | Iodinated Indigo | Di-iodo-indigo derivative | Expected to significantly alter the chromophore's electronic properties, yielding a novel color azbuki.bg |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize temperature (e.g., reflux in acetic acid) and stoichiometry to minimize di-iodination byproducts.

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

Multi-Technique Verification :

- NMR Spectroscopy :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) for accurate bond-length analysis .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 302.97).

Validation : Compare spectral data with structurally analogous compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde ).

Advanced: How does the carboxylic acid group influence regioselectivity during iodination?

Answer:

The carboxylic acid at the 7-position acts as a meta-directing group due to its electron-withdrawing nature, favoring electrophilic substitution at the 3-position. This is supported by:

- Electronic Effects : The -COOH group deactivates the indole ring, directing iodination to the less electron-rich 3-position.

- Steric Considerations : Minimal steric hindrance at the 3-position compared to other sites (e.g., 2- or 4-positions).

Q. Experimental Proof :

- Compare iodination outcomes of 1H-indole-7-carboxylic acid vs. its methyl ester. The ester (electron-donating group) may alter regioselectivity, validating the directing role of -COOH .

Advanced: What stability challenges arise when handling this compound under different conditions?

Answer:

Critical Stability Factors :

- Light Sensitivity : Iodo compounds often degrade under UV light. Store in amber vials at -20°C.

- Thermal Stability : Avoid heating above 100°C (risk of HI elimination or decarboxylation).

- pH-Dependent Reactivity : The carboxylic acid group may undergo hydrolysis in strongly basic conditions (pH >10).

Data Gaps :

No published data exist on its exact melting point, decomposition temperature, or hydrolytic stability. Recommended Tests :

Advanced: How can computational modeling guide the design of derivatives based on this compound?

Answer:

Strategies :

Docking Studies : Use the iodine atom as a halogen-bond donor to target protein pockets (e.g., kinases or GPCRs).

DFT Calculations : Optimize geometry (e.g., Gaussian 16) to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps).

SAR Analysis : Correlate substituent effects (e.g., replacing -COOH with bioisosteres) with activity using QSAR models.

Q. Case Study :

- Derivatives of 3-Iodo-1H-indazole-6-carboxylic acid (structurally similar) show JNK inhibitory activity, suggesting potential for kinase-targeted drug discovery .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

Stepwise Purification :

Crude Isolation : Acidify the reaction mixture (pH ~2-3) to precipitate the product.

Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (polarity adjusted for carboxylic acid retention).

Recrystallization : Ethanol/water (8:2) yields high-purity crystals.

Q. Purity Validation :

- HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm ≥95% purity.

Advanced: How to resolve contradictions in reported synthetic yields for iodinated indole derivatives?

Answer:

Common Discrepancies :

- Reagent Purity : Impure NIS or iodine may lower yields.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. acetic acid can alter reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.